N-Nitrosodibenzylamine-d10
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Overview
Description
N-Nitrosodibenzylamine-d10 is a deuterated form of N-Nitrosodibenzylamine, a compound known for its mutagenic and carcinogenic properties. The deuterated version is often used as an internal standard in analytical chemistry due to its stability and distinct mass, which aids in the accurate quantification of N-Nitrosodibenzylamine in various samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Nitrosodibenzylamine-d10 typically involves the nitrosation of dibenzylamine-d10. The process begins with the preparation of dibenzylamine-d10, which is then treated with a nitrosating agent such as sodium nitrite in the presence of an acid like hydrochloric acid. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired nitroso compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
N-Nitrosodibenzylamine-d10 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso compounds.
Reduction: It can be reduced to form amines.
Substitution: It can undergo substitution reactions where the nitroso group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but often involve the use of strong acids or bases
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of dibenzylamine.
Substitution: Formation of various substituted benzylamines
Scientific Research Applications
N-Nitrosodibenzylamine-d10 is widely used in scientific research due to its unique properties:
Analytical Chemistry: Used as an internal standard for the quantification of N-Nitrosodibenzylamine in various samples.
Biological Studies: Employed in studies investigating the mutagenic and carcinogenic effects of nitrosamines.
Environmental Monitoring: Used in the detection and quantification of nitrosamines in environmental samples.
Pharmaceutical Research: Utilized in the development and testing of drugs that may interact with nitrosamines .
Mechanism of Action
N-Nitrosodibenzylamine-d10 exerts its effects primarily through the formation of DNA adducts, leading to mutations and potential carcinogenesis. The compound undergoes metabolic activation to form reactive intermediates that can interact with DNA, causing single-strand breaks and other forms of damage. These interactions are mediated by enzymes such as cytochrome P450, which facilitate the oxidative dealkylation of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-Nitrosodibenzylamine
- N-Nitrosodiphenylamine
- N-Nitrosodicyclohexylamine
- N-Nitrosodiisobutylamine
Uniqueness
N-Nitrosodibenzylamine-d10 is unique due to its deuterated nature, which provides distinct advantages in analytical applications. The presence of deuterium atoms makes it an ideal internal standard, as it can be easily distinguished from non-deuterated compounds in mass spectrometry. This property enhances the accuracy and reliability of quantitative analyses .
Properties
CAS No. |
1794791-25-5 |
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Molecular Formula |
C₁₄H₄D₁₀N₂O |
Molecular Weight |
236.34 |
Synonyms |
N-Nitroso-N-(phenylmethyl)benzenemethanamine-d10; Dibenzylnitrosamine-d10; N,N-Dibenzylnitrosamine-d10; NSC 338-d10; Nitrosodibenzylamine-d10; |
Origin of Product |
United States |
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